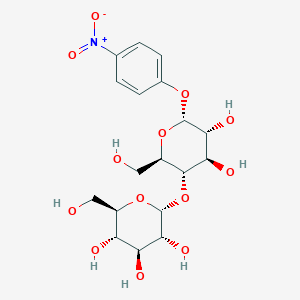

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside

説明

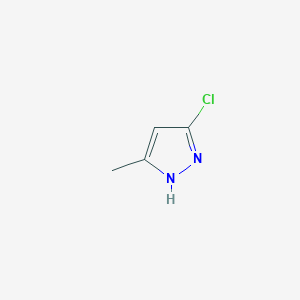

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside, also referred to as pNP-Gal-Glc, is a synthetic substrate extensively employed in diverse biochemical and physiological investigations . It is commonly utilized to explore the activity of crucial enzymes such as glycosidases and glycosyltransferases . These enzymes play pivotal roles in various biological processes, including cell signaling, cell adhesion, and immune response .

Molecular Structure Analysis

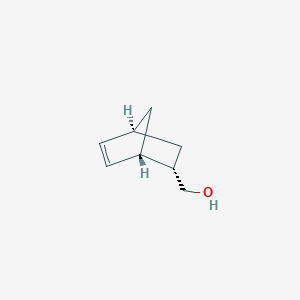

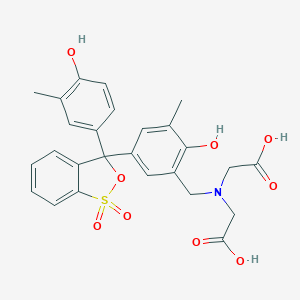

The molecular formula of this compound is C18H25NO13. Its molecular weight is 463.4 g/mol.Chemical Reactions Analysis

When subjected to hydrolysis by glycosidases, this compound liberates p-nitrophenol alongside the corresponding sugar . The rate of hydrolysis directly correlates to the enzyme’s activity . In the case of glycosyltransferases, these enzymes employ this compound as a donor substrate, facilitating the transfer of the galactose or glucose moiety to an acceptor molecule .Physical And Chemical Properties Analysis

This compound is a white to pale cream crystalline powder . It is soluble in water, warm ethanol, and methanol .科学的研究の応用

Chromogenic Substrate for Alpha-D-Glucosidase Inhibitor

“4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside” acts as a chromogenic substrate for alpha-D-glucosidase inhibitor . This means it changes color when it interacts with this enzyme, which can be useful in various research and diagnostic applications.

Detection of Glucansucrases

This compound is used in the detection of glucansucrases . Glucansucrases are enzymes that catalyze the synthesis of glucans from sucrose, and they play a crucial role in the metabolism of many organisms.

Yeast Alpha-D-Glucosidase Research

It is also used in research involving yeast alpha-D-glucosidase . This enzyme is involved in the breakdown of complex sugars in yeast, and studying it can provide insights into yeast metabolism and fermentation processes.

Substrate for Lysosomal Alpha-Glucosidase

“this compound” serves as a substrate for lysosomal alpha-glucosidase . This enzyme is important in the breakdown of glycogen in the body, and defects in this enzyme can lead to glycogen storage diseases.

Maltase-Glucoamylase Studies

This compound is a substrate for maltase-glucoamylase . This enzyme is involved in the final steps of digestion of starch in the human body. Studying this enzyme can provide insights into digestive health and disorders.

Alpha-Galactosidase Activity Determination

It has been used as a substrate to determine alpha-galactosidase activity . This enzyme is involved in the breakdown of certain complex carbohydrates, and its activity can be an important factor in various biological research and clinical diagnostic applications.

作用機序

Target of Action

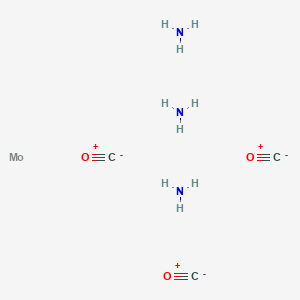

The primary targets of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are enzymes such as alpha-D-glucosidase, glucansucrases, and maltase-glucoamylase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler sugars.

Mode of Action

This compound acts as a chromogenic substrate for these enzymes . When the enzymes cleave this compound, it liberates p-nitrophenol alongside the corresponding sugar . The release of p-nitrophenol, a yellow-colored product, allows for the visual detection of the enzymatic activity .

Biochemical Pathways

The compound is involved in the glycosidase pathway, where it is hydrolyzed by the target enzymes to produce simpler sugars and p-nitrophenol . The downstream effects include the generation of glucose and galactose, which can be further metabolized by the cell.

Pharmacokinetics

The compound is soluble in water, warm ethanol, and methanol , which suggests it could be readily absorbed and distributed in the body.

Result of Action

The hydrolysis of this compound by the target enzymes results in the release of p-nitrophenol, which can be visually detected due to its yellow color . This allows researchers to measure the activity of the enzymes.

Action Environment

The compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-LTHBGAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938456 | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17400-77-0 | |

| Record name | 4-Nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)

![(2R,3R,4R,5S)-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexane-1,2,3,4,5-pentol](/img/structure/B97967.png)